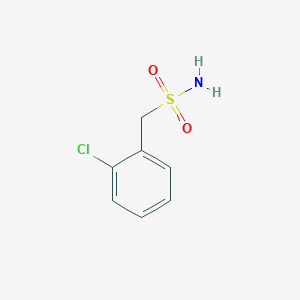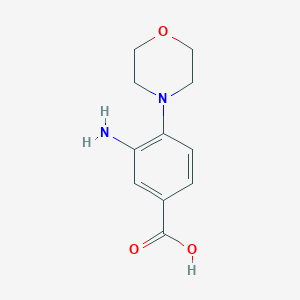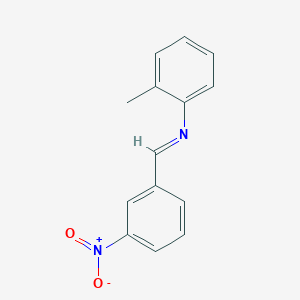
N-(3-Nitrobenzylidene)-O-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Nitrobenzylidene)-O-toluidine, also known as NBD-OT, is a fluorescent probe that is widely used in biochemical and physiological research. It is a small molecule that can selectively bind to proteins, lipids, and other biomolecules, and its fluorescence properties make it an ideal tool for studying biological processes at the molecular level.
Mecanismo De Acción
The mechanism of action of N-(3-Nitrobenzylidene)-O-toluidine involves the binding of the probe to specific biomolecules, which causes a change in its fluorescence properties. When N-(3-Nitrobenzylidene)-O-toluidine is bound to a biomolecule, its fluorescence is quenched, but when it is released from the biomolecule, its fluorescence is restored. This property allows researchers to monitor the binding and release of N-(3-Nitrobenzylidene)-O-toluidine in real-time, providing valuable insights into the dynamics of biological processes.
Efectos Bioquímicos Y Fisiológicos
N-(3-Nitrobenzylidene)-O-toluidine has been shown to have minimal effects on the biochemical and physiological properties of the biomolecules it binds to. It does not interfere with the activity of enzymes or the function of proteins and lipids, making it an ideal tool for studying these molecules in their natural state.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-Nitrobenzylidene)-O-toluidine is its high sensitivity and selectivity for biomolecules. It can detect changes in fluorescence even at very low concentrations, making it a valuable tool for studying biological processes in vitro. However, one limitation of N-(3-Nitrobenzylidene)-O-toluidine is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the use of N-(3-Nitrobenzylidene)-O-toluidine in scientific research. One area of interest is the development of new probes that can selectively bind to different types of biomolecules, such as nucleic acids and carbohydrates. Another area of interest is the use of N-(3-Nitrobenzylidene)-O-toluidine in live-cell imaging, which would allow researchers to study biological processes in real-time in living cells. Additionally, the development of new techniques for synthesizing and modifying N-(3-Nitrobenzylidene)-O-toluidine could lead to improvements in its properties and expand its range of applications.
Métodos De Síntesis
The synthesis of N-(3-Nitrobenzylidene)-O-toluidine involves the reaction of 3-nitrobenzaldehyde with o-toluidine in the presence of a catalyst. The resulting product is a yellow-orange powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
N-(3-Nitrobenzylidene)-O-toluidine has been used in a wide variety of scientific research applications, including protein labeling, lipid tracking, and enzyme assays. It has been used to study the dynamics of protein-protein interactions, the movement of lipids in cell membranes, and the activity of enzymes such as phospholipases and proteases.
Propiedades
Número CAS |
17064-93-6 |
|---|---|
Nombre del producto |
N-(3-Nitrobenzylidene)-O-toluidine |
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18/h2-10H,1H3 |
Clave InChI |
ZTFAOAOMPKRDSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=CC=C1N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Otros números CAS |
17064-93-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



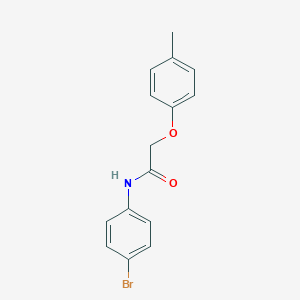
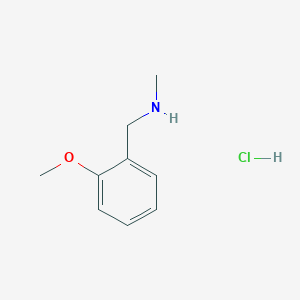
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
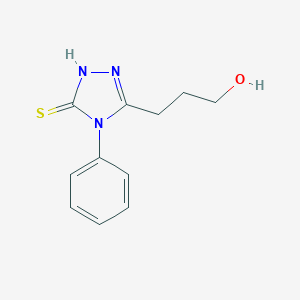
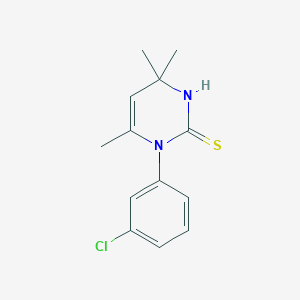
![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
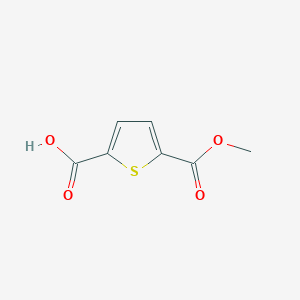
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
